molecular formula C5ClN3 B14693799 Chloroethene-1,1,2-tricarbonitrile CAS No. 33342-62-0

Chloroethene-1,1,2-tricarbonitrile

Cat. No.: B14693799
CAS No.: 33342-62-0
M. Wt: 137.53 g/mol
InChI Key: SZAACPFXSUPRIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloroethene-1,1,2-tricarbonitrile is a chemical compound with the molecular formula C5HClN3 It is known for its unique structure, which includes a chloroethene group and three nitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloroethene-1,1,2-tricarbonitrile can be synthesized through the dimerization of malononitrile in the presence of bases such as sodium hydride or sodium alkoxide . The reaction typically involves the following steps:

  • Malononitrile is added to a cooled solution of potassium hydroxide in anhydrous ethanol.
  • The mixture is stirred and allowed to react, forming the desired product.

Industrial Production Methods

Industrial production of 2-Chloroethene-1,1,2-tricarbonitrile follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloroethene-1,1,2-tricarbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Cycloaddition Reactions: Formation of heterocyclic compounds.

    Substitution Reactions: Formation of substituted nitrile derivatives.

Scientific Research Applications

2-Chloroethene-1,1,2-tricarbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloroethene-1,1,2-tricarbonitrile involves its reactivity with various nucleophiles and electrophiles. The presence of three nitrile groups makes it a powerful electron acceptor, facilitating reactions with electron-donating groups. The chloro group can be substituted, leading to the formation of various derivatives with potential biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloroethene-1,1,2-tricarbonitrile is unique due to its combination of a chloroethene group and three nitrile groups, which confer high reactivity and versatility in organic synthesis. Its ability to undergo various reactions and form diverse products makes it a valuable compound in both research and industrial applications.

Properties

CAS No.

33342-62-0

Molecular Formula

C5ClN3

Molecular Weight

137.53 g/mol

IUPAC Name

2-chloroethene-1,1,2-tricarbonitrile

InChI

InChI=1S/C5ClN3/c6-5(3-9)4(1-7)2-8

InChI Key

SZAACPFXSUPRIA-UHFFFAOYSA-N

Canonical SMILES

C(#N)C(=C(C#N)Cl)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.